molecular formula C11H12O5 B13123424 Dimethyl2-(hydroxymethyl)terephthalate

Dimethyl2-(hydroxymethyl)terephthalate

Cat. No.: B13123424
M. Wt: 224.21 g/mol
InChI Key: SSWFAVXJKYVSQY-UHFFFAOYSA-N
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Description

Dimethyl2-(hydroxymethyl)terephthalate is an organic compound that belongs to the family of terephthalates. It is a derivative of terephthalic acid, where two methyl groups and a hydroxymethyl group are attached to the aromatic ring. This compound is primarily used in the production of polyesters and other polymeric materials due to its ability to form strong ester bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl2-(hydroxymethyl)terephthalate can be synthesized through the esterification of terephthalic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification process to proceed efficiently. The reaction can be represented as follows:

Terephthalic acid+2MethanolThis compound+Water\text{Terephthalic acid} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} Terephthalic acid+2Methanol→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the methanolysis of polyethylene terephthalate (PET) waste. This process includes treating PET with methanol under conditions sufficient to depolymerize the polyester and form this compound along with other by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl2-(hydroxymethyl)terephthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of dimethyl terephthalate.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products Formed

    Oxidation: Dimethyl terephthalate.

    Reduction: this compound alcohol derivatives.

    Substitution: Various substituted terephthalate derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl2-(hydroxymethyl)terephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl2-(hydroxymethyl)terephthalate exerts its effects is primarily through the formation of ester bonds. The hydroxymethyl group can participate in esterification reactions, forming strong covalent bonds with other molecules. This property is crucial in the formation of polymeric materials, where the compound acts as a building block, linking monomer units together to form long polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl2-(hydroxymethyl)terephthalate is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2-(hydroxymethyl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C11H12O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5,12H,6H2,1-2H3

InChI Key

SSWFAVXJKYVSQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)CO

Origin of Product

United States

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